molecular formula C6H6ClNO2 B3000368 2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one CAS No. 1514117-75-9

2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one

Cat. No.: B3000368
CAS No.: 1514117-75-9
M. Wt: 159.57
InChI Key: TZRBTFJQJXPDIM-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro group and a methyl-substituted oxazole ring, making it a versatile intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions generally require a mild and highly efficient environment to ensure the successful formation of the oxazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one involves its reactivity with cysteine residues in proteins. This reactivity allows it to form covalent bonds with target proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one is unique due to its specific structure, which combines the reactivity of the chloro group with the stability and versatility of the oxazole ring. This combination makes it a valuable intermediate in organic synthesis and a useful tool in chemoproteomic research.

Properties

IUPAC Name

2-chloro-1-(5-methyl-1,2-oxazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRBTFJQJXPDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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